1,4-Benzenedisulfonic acid, 2,5-diamino-

Conductive Polymers Electrochemistry Polyaniline

CAS 7139-89-1 is a para-phenylenediamine derivative with sulfonic acid groups enabling aqueous-phase synthesis of self-doped polymers and selective monodiazotization without amino protection. Researchers gain streamlined dye production, crosslinked electrochromic films, and water-compatible MOF/COF building blocks. Choose DABSA for superior electrochemical stability and reduced synthetic steps compared to non-sulfonated or mono-substituted analogs.

Molecular Formula C6H8N2O6S2
Molecular Weight 268.3 g/mol
CAS No. 7139-89-1
Cat. No. B1584411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedisulfonic acid, 2,5-diamino-
CAS7139-89-1
Molecular FormulaC6H8N2O6S2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
InChIInChI=1S/C6H8N2O6S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14)
InChIKeyVOPSFYWMOIKYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenedisulfonic acid, 2,5-diamino- (CAS 7139-89-1): A Core Intermediate for Dyes, Electroactive Polymers, and Advanced Materials


1,4-Benzenedisulfonic acid, 2,5-diamino- (also known as 2,5-diaminobenzene-1,4-disulfonic acid or DABSA) is a para-phenylenediamine derivative featuring two para-positioned amino groups and two sulfonic acid groups on a benzene core [1]. This substitution pattern imparts high water solubility and dual functionality as both a nucleophilic monomer and a strong anionic dopant, making it a foundational building block for azo dyes and self-doped conducting polymers [2].

Why Generic 1,4-Benzenedisulfonic Acid Analogs Cannot Replace CAS 7139-89-1 in Precision Applications


While in-class aromatic diamines or sulfonic acids may appear functionally similar, 2,5-diamino-1,4-benzenedisulfonic acid possesses a uniquely favorable steric and electronic arrangement—the two amino groups are positioned para to each other but ortho to the sulfonic acid substituents [1]. This specific geometry enables selective monodiazotization without requiring amino protection in dye synthesis and provides two distinct polymerization sites for generating crosslinked, self-doped polymer networks [2][3]. Substituting with monosubstituted analogs (e.g., orthanilic or metanilic acids) or non-sulfonated diamines (e.g., para-phenylenediamine) fundamentally alters the polymer morphology, solubility, doping efficiency, and the stability of the resulting advanced materials [2].

Quantitative Differentiation: Comparative Performance Data for CAS 7139-89-1


Enhanced Crosslinking Capacity in Conductive Copolymer Films vs. PPDA

The incorporation of CAS 7139-89-1 (DABSA) into polyaniline copolymers induces crosslinking and branching at a lower comonomer feed threshold compared to the non-sulfonated analog para-phenylenediamine (PPDA). Composition analysis revealed that crosslinking and branching reactions occur simultaneously during copolymerization when the DABSA fraction exceeds 0.206 in the DABSA-aniline (AN) comonomer feed [1]. In contrast, the PPDA-AN copolymerization system requires a PPDA fraction of only 0.102 in the comonomer feed to initiate similar crosslinking, indicating that DABSA provides a more controlled and gradual transition to crosslinked network formation, affording greater synthetic flexibility [1]. This difference stems from the sulfonic acid groups in DABSA acting as both steric modifiers and internal dopants, modulating the reactivity of the two amino groups [2].

Conductive Polymers Electrochemistry Polyaniline

Superior Copolymer Film Stability Under Electrochemical Cycling vs. PPDA

In a direct comparative study, DABSA-modified polyaniline copolymer films demonstrated significantly enhanced stability over PPDA-modified analogs. Stability testing of composite films prepared with waterborne polyurethane revealed that the DABSA-AN copolymer film is more stable than the PPDA-AN copolymer film under identical testing conditions [1]. The sulfonic acid groups in DABSA not only provide internal doping that stabilizes the conductive emeraldine salt form but also contribute to a more robust crosslinked polymer network morphology [2].

Electrochemical Stability Conducting Polymers Film Durability

Strong Aqueous Solubility Advantage Over Non-Sulfonated Aromatic Diamines

CAS 7139-89-1 exhibits high water solubility due to its two ionizable sulfonic acid groups, which is a defining property not shared by non-sulfonated diamines like para-phenylenediamine (PPDA) or unsubstituted aniline . This solubility is quantitatively reflected in its low computed partition coefficient (XLogP3-AA = -0.8) [1], indicating a strong preference for the aqueous phase. This enables entirely aqueous-based synthesis and processing of self-doped polyaniline (SPANI) nano-films [2], eliminating the need for volatile organic solvents or post-polymerization doping steps required for non-sulfonated conducting polymers .

Process Chemistry Green Synthesis Aqueous Polymerization

Selective Monodiazotization for Disazo Dye Synthesis Without Amino Protection

Unlike many aromatic diamines that require protecting group strategies to achieve selective functionalization, CAS 7139-89-1 enables selective monodiazotization without any protection of the amino group [1]. This synthetic route leverages the differential electronic effects of the sulfonic acid substituents ortho to the amino groups, allowing for the preparation of pure and brilliant disazo dyes with fewer synthetic steps [1]. This contrasts with simpler diamines like 1,4-phenylenediamine, which typically undergo non-selective bis-diazotization under similar conditions, leading to complex product mixtures requiring extensive purification.

Dye Chemistry Synthetic Efficiency Process Optimization

Metal Coordination Capability for Advanced Electrocatalysis (Mn-N2O2(S) Center)

CAS 7139-89-1 (DBDSA) has been specifically utilized to construct a novel Mn-N2O2(S) catalytic center for the oxygen reduction reaction (ORR), leveraging the sulfonyl group (-SO2) as a second coordination sphere [1]. This Mn-DBDSA metallosupramolecular polymer (MSP), when composited with carbon nanotubes (Mn-DBDSA@CNTs), demonstrates a unique coordination environment that distinguishes it from catalysts derived from non-sulfonated or mono-sulfonated aromatic diamines [1]. The presence of two sulfonic acid groups provides a defined, rigid coordination geometry and strong metal-binding affinity that simpler aromatic diamine ligands cannot replicate.

Electrocatalysis Oxygen Reduction Reaction Metal-Organic Frameworks

Multi-Functional Role in Polymer Assembly: Monomer, Surfactant, and Dopant

In the molecular assembly of self-doped polyaniline (SPANI) nano-thin films, DABSA uniquely performs three simultaneous functions: it acts as a comonomer for chain extension, a surfactant for micelle formation, and an internal dopant for conductivity [1]. This trifunctional behavior enables the formation of crosslinked nano-films from micellar templates in aqueous solution without the addition of external dopants or surfactants [1]. In contrast, non-sulfonated diamines like PPDA or unsubstituted aniline require separate surfactants and post-polymerization acid doping steps to achieve comparable conductivity and nanostructured morphology [1].

Self-Doped Polymers Nanostructured Materials Polymer Morphology

Where CAS 7139-89-1 Outperforms Alternatives: Evidence-Backed Procurement Scenarios


Fabrication of Self-Doped, Crosslinked Polyaniline Films for Electrochromic Devices

Researchers and engineers developing electrochromic windows or displays should procure CAS 7139-89-1 (DABSA) over non-sulfonated diamines. Evidence shows that DABSA serves as a monomer, surfactant, and internal dopant in a single molecule, enabling aqueous-phase synthesis of stable, crosslinked nano-films [1]. Furthermore, DABSA-AN copolymers exhibit superior electrochemical stability compared to PPDA-AN analogs, ensuring longer device lifetimes [2].

Synthesis of High-Purity Disazo Dyes with Reduced Process Complexity

Dye manufacturers seeking to streamline production of brilliant disazo dyes should select CAS 7139-89-1. Its unique substitution pattern allows for selective monodiazotization without requiring amino-protecting group strategies, eliminating at least two synthetic steps compared to conventional routes with simpler diamines [1]. This directly reduces solvent use, waste, and purification costs.

Aqueous-Phase Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

For researchers synthesizing COFs or MOFs where aqueous solubility and strong metal coordination are required, CAS 7139-89-1 is the preferred building block. Its high water solubility (XLogP = -0.8) [1] and two sulfonic acid groups provide strong, geometrically defined coordination sites for metal ions, such as in the construction of Mn-N2O2(S) catalytic centers [2]. Non-sulfonated analogs lack the aqueous compatibility and sulfonyl second coordination sphere functionality critical for these advanced materials.

Development of Corrosion-Resistant Coatings with Enhanced Stability

Formulators of anti-corrosion coatings for metals should evaluate CAS 7139-89-1 based on evidence that DABSA-modified polyaniline films demonstrate enhanced stability compared to PPDA-modified films under electrochemical conditions [1]. The internal doping and crosslinked morphology contribute to more durable, self-healing-like barrier properties that outperform coatings derived from simpler aniline monomers or external dopant systems.

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